1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid

pKa acid dissociation constant amino acid building block

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid (CAS 1363380-83-9) is a conformationally constrained, non-proteinogenic amino acid derivative featuring a 3,3-difluorocyclobutane core, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a free carboxylic acid terminus. Its rigid cyclobutane scaffold restricts backbone flexibility, while the gem-difluoro motif modulates electronic properties and metabolic stability.

Molecular Formula C10H15F2NO4
Molecular Weight 251.23
CAS No. 1363380-83-9
Cat. No. B577365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid
CAS1363380-83-9
Molecular FormulaC10H15F2NO4
Molecular Weight251.23
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC(C1)(F)F)C(=O)O
InChIInChI=1S/C10H15F2NO4/c1-8(2,3)17-7(16)13-9(6(14)15)4-10(11,12)5-9/h4-5H2,1-3H3,(H,13,16)(H,14,15)
InChIKeyKEYBLBUGXCHLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid: A Conformationally-Rigid, Orthogonally-Protected Amino Acid Building Block


1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid (CAS 1363380-83-9) is a conformationally constrained, non-proteinogenic amino acid derivative featuring a 3,3-difluorocyclobutane core, an N-terminal tert-butoxycarbonyl (Boc) protecting group, and a free carboxylic acid terminus. Its rigid cyclobutane scaffold restricts backbone flexibility, while the gem-difluoro motif modulates electronic properties and metabolic stability [1]. The compound is primarily employed as a specialized building block in peptide and peptidomimetic synthesis, where orthogonal protection (Boc/COOH) enables selective deprotection under mild acidic conditions for sequential coupling or further derivatization .

Why Generic Substitution Fails: Quantified Physicochemical Differences Between 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid and Non-Fluorinated or Free-Amine Analogs


Generic substitution among cyclobutane-based amino acid building blocks is undermined by the interplay of the Boc protecting group and the electronegative gem-difluoro moiety, which together produce a distinct acidity profile (pKa ~2.97) compared to the markedly more acidic free amine analog (pKa ~1.21) . The difluoro substitution also substantially lowers the aqueous solubility relative to the non-fluorinated congener, while the Boc group's orthogonal lability under acidic conditions contrasts with base-labile Fmoc-protected derivatives [1]. These quantifiable divergences in acidity, lipophilicity (XLogP3 = 1.5), and deprotection chemistry preclude simple interchange without altering coupling efficiency, purification protocols, and downstream synthetic outcomes.

Quantitative Differentiation Evidence for 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid Against Closest Analogs


Predicted pKa of the Carboxylic Acid Group: Boc-Protected Amino Acid vs. Free Amine Analog

The Boc-protected target compound exhibits a predicted carboxylic acid pKa of 2.97 ± 0.40 , whereas the free amine analog 1-amino-3,3-difluorocyclobutane-1-carboxylic acid shows a significantly more acidic pKa of 1.21 ± 0.40 . This 1.76-unit shift toward weaker acidity in the Boc derivative reflects the electron-donating effect of the carbamate protecting group and directly impacts protonation state under physiological or coupling conditions.

pKa acid dissociation constant amino acid building block peptide synthesis compatibility

Fluorination-Induced Acidification of the Cyclobutane Scaffold: 3,3-Difluoro vs. Non-Fluorinated Amino Acid Analogs

Comparative measurements of 3,3-difluorocyclobutane derivatives versus their non-fluorinated counterparts reveal that gem-difluoro substitution consistently lowers the pKa of the carboxylic acid group by approximately 0.8 log units, irrespective of stereochemistry [1]. Additionally, the measured log D values indicate a 0.5–1.0 unit increase in lipophilicity conferred by the difluoro motif, enhancing passive membrane permeability potential.

fluorine effect pKa shift metabolic stability conformational analysis

Hydrophobic Character: XLogP3 of the Boc-Protected Difluorocyclobutane Amino Acid vs. Unprotected Carboxylic Acid

The target compound possesses a computed XLogP3 of 1.5 [1], placing it in a favorable lipophilicity window for oral bioavailability and passive permeability. In contrast, the simpler 3,3-difluorocyclobutane-1-carboxylic acid (CAS 107496-54-8) lacks the lipophilic Boc-carbamate moiety and has a lower predicted logP of approximately 0.6 . This difference of about 0.9 log units translates to a roughly 8-fold higher expected partition coefficient for the Boc-protected derivative.

lipophilicity logP partition coefficient drug-likeness

Orthogonal Protecting Group Strategy: Acid-Labile Boc vs. Base-Labile Fmoc Protection

The target compound employs a tert-butoxycarbonyl (Boc) protecting group, which is cleavable under mild acidic conditions (e.g., 50% TFA in DCM, 30 min) [1]. In contrast, the Fmoc-protected counterpart Fmoc-NH-3,3-difluorocyclobutane-COOH requires basic conditions (20% piperidine in DMF) for deprotection [2]. This orthogonal reactivity allows the Boc derivative to be used in sequential coupling strategies where acid-labile groups are preferred, while the Fmoc analog is incompatible with sequences containing base-sensitive functionalities.

protecting group orthogonality Boc Fmoc solid-phase peptide synthesis

Optimal Procurement Scenarios for 1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) Requiring Acid-Labile Protection and Enhanced Lipophilicity

When designing constrained cyclic peptides or peptidomimetics that incorporate a fluorinated cyclobutane turn motif, the Boc-protected amino acid (XLogP3 = 1.5) offers superior organic-phase extractability and compatibility with standard Boc-chemistry SPPS protocols. Its higher pKa (2.97) ensures that the carboxylic acid remains protonated during coupling, minimizing racemization. The difluoro scaffold acidifies the overall molecule by ~0.8 pKa units relative to non-fluorinated analogs, fine-tuning the peptide's net charge at physiological pH . This combination of orthogonal protection and modulated lipophilicity is essential for achieving high coupling efficiency and final product purity in automated synthesizers.

Medicinal Chemistry Campaigns Targeting Intracellular Protein-Protein Interactions

The 3,3-difluorocyclobutane core introduces conformational rigidity and a 0.5–1.0 log unit increase in lipophilicity compared to hydrocarbon cyclobutane analogs, as demonstrated by class-level pKa and log D measurements [1]. This enhances passive membrane permeability, a critical factor for targeting intracellular protein-protein interactions. The Boc group provides a convenient handle for late-stage global deprotection under mild acidic conditions, enabling rapid SAR exploration. The compound's predicted pKa of 2.97 aligns with the desired ionization state for cellular uptake, while its XLogP3 of 1.5 balances solubility and permeability, making it a preferred building block over the more polar free-amine analog.

Fragment-Based Lead Discovery and PROTAC Linker Design

In fragment-based drug discovery and PROTAC linker design, orthogonal protection strategies are paramount. The Boc-protected carboxy terminus of this compound allows for sequential, chemoselective elaboration. The gem-difluoro group serves as a metabolically stable isostere for carbonyl or hydroxymethylene groups, as evidenced by the systematic acidification (~0.8 pKa units) and lipophilicity enhancement (Δlog D ≈ +0.5 to +1.0) observed in related difluorocyclobutane systems [1]. The compound's XLogP3 of 1.5 ensures it remains within the Rule of Three (Ro3) guidelines for fragments, while its rigid structure aids in reducing entropic penalties upon target binding. Procuring the Boc-protected rather than the Fmoc analog avoids base-mediated side reactions during fragment linking steps.

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